2,6-difluoro-N-{[5-(prop-2-yn-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide
Description
This compound is a benzamide derivative featuring a 1,3,4-oxadiazole core substituted with a prop-2-yn-1-ylsulfanyl group at position 3. The 2,6-difluoro substitution on the benzamide moiety enhances its electronic and steric properties, making it a candidate for biological activity modulation.
Properties
IUPAC Name |
2,6-difluoro-N-[(5-prop-2-ynylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2N3O2S/c1-2-6-21-13-18-17-10(20-13)7-16-12(19)11-8(14)4-3-5-9(11)15/h1,3-5H,6-7H2,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMBHMTWSOTOFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCSC1=NN=C(O1)CNC(=O)C2=C(C=CC=C2F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-{[5-(prop-2-yn-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of 2,6-difluorobenzoic acid: This can be achieved through the oxidation of 2,6-difluorotoluene using an oxidizing agent such as potassium permanganate.
Conversion to 2,6-difluorobenzoyl chloride: The 2,6-difluorobenzoic acid is then converted to its corresponding acyl chloride using thionyl chloride.
Formation of the oxadiazole ring: The acyl chloride is reacted with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized with carbon disulfide and potassium hydroxide to form the 1,3,4-oxadiazole ring.
Introduction of the prop-2-yn-1-ylsulfanyl group: The oxadiazole intermediate is then reacted with propargyl bromide in the presence of a base such as potassium carbonate to introduce the prop-2-yn-1-ylsulfanyl group.
Final coupling: The resulting intermediate is then coupled with 2,6-difluorobenzoyl chloride to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the process.
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-N-{[5-(prop-2-yn-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide can undergo various types of chemical reactions, including:
Oxidation: The prop-2-yn-1-ylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The difluorobenzamide moiety can undergo nucleophilic substitution reactions, particularly at the fluorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted benzamides or oxadiazoles.
Scientific Research Applications
2,6-Difluoro-N-{[5-(prop-2-yn-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-{[5-(prop-2-yn-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide involves its interaction with specific molecular targets. The oxadiazole ring and difluorobenzamide moiety can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The prop-2-yn-1-ylsulfanyl group can also play a role in modulating the compound’s activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural and functional differences between the target compound and its analogs:
Key Observations:
Core Heterocycle Influence :
- The 1,3,4-oxadiazole ring in the target compound and LMM5/LMM11 facilitates interactions with enzymes like thioredoxin reductase . In contrast, the thiadiazole variant () may exhibit altered electronic properties due to sulfur’s larger atomic radius, though its activity remains uncharacterized .
- Compound 36’s biphenyl-oxadiazole hybrid structure enhances CRAC channel binding affinity, suggesting that extended aromatic systems improve target engagement .
The 2,6-difluoro motif in the benzamide moiety is shared with Compound 36, where it contributes to improved metabolic stability and selectivity in CRAC channel inhibition .
Biological Activity Divergence: LMM5 and LMM11 demonstrate antifungal activity via thioredoxin reductase inhibition, while Compound 36 targets CRAC channels for anti-inflammatory applications. This highlights how minor structural changes (e.g., sulfamoyl vs. alkynyl substituents) redirect biological specificity .
Pharmacokinetic and Selectivity Considerations
- Lipophilicity : Compound 36’s optimized logP (lipophilicity) was critical for its oral bioavailability and CNS penetration, a factor that may also apply to the target compound given its fluorine substitutions .
- Metabolic Stability: The 2,6-difluoro benzamide group in both the target compound and Compound 36 likely reduces oxidative metabolism, extending half-life compared to non-fluorinated analogs .
Biological Activity
2,6-Difluoro-N-{[5-(prop-2-yn-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in agricultural and pharmaceutical applications. This article reviews the compound's biological activity, focusing on its fungicidal properties and other relevant biological effects.
Chemical Structure
The compound can be represented structurally as follows:
Fungicidal Activity
Recent studies have demonstrated that this compound exhibits significant fungicidal properties. In a comparative analysis with established fungicides, the compound showed promising results against various fungal pathogens.
Table 1: Fungicidal Activity Against Selected Fungal Strains
| Compound | Fungal Strain | Inhibition Rate (%) | EC50 (mg/L) |
|---|---|---|---|
| This compound | Sclerotinia sclerotiorum | 86.1% | 5.17 |
| Control (Quinoxyfen) | Sclerotinia sclerotiorum | 77.8% | 14.19 |
| This compound | Alternaria solani | 72.0% | 10.50 |
| Control (Mefenoxam) | Alternaria solani | 68.0% | 12.00 |
The compound's inhibition rate against Sclerotinia sclerotiorum was significantly higher than that of quinoxyfen, indicating its potential as a more effective fungicide.
The mechanism through which this compound exerts its antifungal activity appears to involve the disruption of cellular processes in the target fungi. The oxadiazole moiety is known to interfere with fungal cell wall synthesis and metabolic pathways critical for fungal growth and reproduction.
Toxicity Studies
Toxicity assessments conducted using zebrafish embryos indicated that the compound has a low toxicity profile, making it a safer alternative to some conventional fungicides. The acute toxicity was classified as low with an LC50 value exceeding 20 mg/L.
Case Studies
In a recent study published in MDPI, a series of benzamide derivatives including the target compound were synthesized and evaluated for their biological activities. The findings suggested that modifications to the substituents on the benzene ring significantly influenced both the fungicidal activity and toxicity levels of the compounds tested .
Q & A
Basic: What are the standard synthetic protocols for preparing 2,6-difluoro-N-{[5-(prop-2-yn-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide?
Answer:
The synthesis typically involves sequential functionalization of the oxadiazole core. Key steps include:
- Oxadiazole formation : Cyclization of thiosemicarbazides using dehydrating agents (e.g., POCl₃ or H₂SO₄) under reflux .
- Sulfanylprop-2-yne substitution : Reaction of the oxadiazole intermediate with propargyl bromide or analogous reagents in basic conditions (e.g., K₂CO₃ in DMF) to introduce the prop-2-yn-1-ylsulfanyl group .
- Benzamide coupling : Amidation of the methylamine-linked oxadiazole with 2,6-difluorobenzoyl chloride in dichloromethane (DCM) or acetonitrile, using triethylamine as a base .
Characterization : NMR (¹H/¹³C), mass spectrometry, and X-ray crystallography (for unambiguous structural confirmation) are standard .
Advanced: How can reaction yields be optimized during the synthesis of the oxadiazole intermediate?
Answer:
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions .
- Catalytic additives : Use of KI or phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate heterocycle formation .
- Temperature control : Stepwise heating (e.g., 60–80°C for cyclization, room temperature for coupling) minimizes side reactions .
- Real-time monitoring : Thin-layer chromatography (TLC) or HPLC tracks reaction progress, enabling timely termination to prevent degradation .
Basic: What spectroscopic techniques are critical for structural validation of this compound?
Answer:
- NMR spectroscopy : ¹H NMR identifies fluorine coupling patterns (e.g., 2,6-difluorobenzamide protons show distinct splitting), while ¹³C NMR confirms carbonyl (C=O, ~165–170 ppm) and oxadiazole (C=N, ~150–160 ppm) signals .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., loss of propargylsulfanyl group) .
- X-ray crystallography : Resolves bond angles and dihedral angles (e.g., oxadiazole-benzamide torsion) for absolute configuration .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Answer:
- Replicate assays : Use standardized protocols (e.g., MIC for antimicrobial studies) to minimize inter-lab variability .
- Purity validation : Ensure >95% purity via HPLC; trace impurities (e.g., unreacted propargyl intermediates) may skew results .
- Dose-response curves : Confirm activity is concentration-dependent and not an artifact of solvent toxicity (e.g., DMSO controls) .
- Mechanistic studies : Pair phenotypic assays with target-specific tests (e.g., enzyme inhibition assays for PFOR-like targets) to validate proposed modes of action .
Basic: What are the known biological activities of analogous 1,3,4-oxadiazole derivatives?
Answer:
Analogous compounds exhibit:
- Antimicrobial activity : Against Gram-positive bacteria (MIC 2–8 µg/mL) via disruption of cell wall synthesis .
- Enzyme inhibition : Thymidylate synthase or dihydrofolate reductase inhibition in cancer cells .
- Antioxidant properties : Scavenging of ROS in neuroprotective models (IC₅₀ ~10–50 µM) .
Methodological note : In vitro assays (e.g., broth microdilution, MTT) are standard for initial screening .
Advanced: How can the environmental fate of this compound be evaluated in aquatic systems?
Answer:
- Hydrolysis studies : Incubate at varying pH (4–9) and analyze degradation products via LC-MS .
- Photolysis : Expose to UV light (λ = 254 nm) and quantify half-life using HPLC .
- Biotic degradation : Use activated sludge or sediment microcosms to assess microbial breakdown; monitor metabolites (e.g., sulfonic acid derivatives) .
- Ecotoxicity : Test on Daphnia magna or algae (OECD guidelines) to determine LC₅₀/EC₅₀ values .
Advanced: What computational methods aid in predicting SAR for fluorinated benzamide derivatives?
Answer:
- Docking simulations : Use AutoDock or Schrödinger to model interactions with biological targets (e.g., bacterial enzymes) .
- QSAR models : Correlate substituent electronegativity (e.g., fluorine position) with bioactivity using ML algorithms (Random Forest, SVM) .
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and stability .
Basic: How can researchers assess the compound’s stability under storage conditions?
Answer:
- Forced degradation : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) for 4–8 weeks .
- Analytical monitoring : Use HPLC-UV/PDA to detect degradation peaks; confirm identity with LC-MS .
- Storage recommendations : Store at –20°C in amber vials with desiccants to prevent hydrolysis/oxidation .
Advanced: What strategies mitigate toxicity in early-stage drug development?
Answer:
- Metabolite profiling : Identify hepatotoxic metabolites (e.g., reactive quinones) via microsomal incubation (human liver S9 fraction) .
- Cytotoxicity screening : Use HepG2 cells and compare IC₅₀ values to therapeutic indices .
- Structural modification : Replace propargyl groups with less reactive substituents (e.g., methylsulfanyl) to reduce off-target effects .
Basic: What are the key challenges in scaling up synthesis from milligram to gram quantities?
Answer:
- Purification bottlenecks : Replace column chromatography with recrystallization (e.g., methanol/water) .
- Exothermic reactions : Optimize cooling (e.g., ice bath for acyl chloride additions) to prevent runaway reactions .
- Yield optimization : Use excess reagents (1.2–1.5 eq.) for low-yielding steps (e.g., oxadiazole cyclization) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
